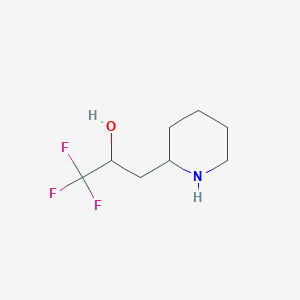
1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol typically involves the reaction of piperidine with a trifluoromethyl ketone under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of piperidine to the trifluoromethyl ketone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-piperidin-1-ylpropan-2-ol: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1,1,1-Trifluoro-3-(piperidin-3-yl)propan-2-ol: Another structural isomer with the piperidine ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
生物活性
1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol (TFP) is a fluorinated organic compound with significant biological activity. Its unique structural features, including a trifluoromethyl group and a piperidine ring, enhance its lipophilicity and metabolic stability, making it a subject of interest in various therapeutic areas such as oncology and neurology. This article explores the biological activity of TFP, including its mechanisms of action, interactions with biological targets, and potential applications in medicine.
- Molecular Formula : C₈H₁₄F₃NO
- Molecular Weight : Approximately 197.20 g/mol
The trifluoromethyl group significantly influences the compound's chemical behavior, enhancing its interaction with proteins and enzymes involved in disease processes.
TFP primarily acts by modulating enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group allows for effective binding to various biological targets, influencing their activity. Research indicates that TFP may serve as an inhibitor of key enzymes such as pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic pathways relevant to cancer and metabolic disorders .
Interaction Studies
Studies have demonstrated that TFP interacts with multiple receptors and enzymes, suggesting its potential as a therapeutic agent. For example:
- Enzyme Inhibition : TFP has been shown to inhibit PDHK, which could lead to enhanced glucose metabolism and reduced cancer cell proliferation .
- Receptor Binding : The compound exhibits binding affinities for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .
Case Studies
- Oncology Applications : In preclinical studies, TFP demonstrated the ability to inhibit tumor growth in various cancer models by modulating metabolic pathways associated with tumorigenesis.
- Neurological Disorders : Research has indicated that TFP may alleviate symptoms in models of neuropathic pain by acting on histamine H3 receptors, thus providing a dual mechanism for pain relief .
Comparative Analysis with Related Compounds
The following table summarizes key compounds related to TFP and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol | Similar trifluoromethyl group | Different positioning of the piperidine ring |
| Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yloxy)carbamate | Carbamate functional group | Enhanced stability due to carbamate linkage |
| 1,1-Difluoro-N-(piperidinyl)propanamide | Difluorinated variant | Altered electronic properties affecting biological activity |
This comparison highlights the unique properties of TFP due to its specific trifluoromethyl substitution pattern.
Applications in Research and Industry
TFP is not only valuable in medicinal chemistry but also serves as a building block in synthesizing more complex fluorinated compounds. Its applications include:
- Pharmaceutical Development : Ongoing research is exploring TFP's potential as a drug candidate targeting specific molecular pathways relevant to cancer and neurological disorders .
- Industrial Uses : The compound is utilized in producing specialty chemicals and as an intermediate in various industrial processes.
属性
IUPAC Name |
1,1,1-trifluoro-3-piperidin-2-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6-7,12-13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOQJQHIUVDDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














